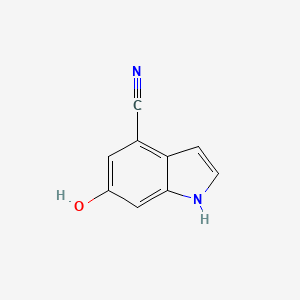

6-Hydroxy-1H-indole-4-carbonitrile

Vue d'ensemble

Description

6-Hydroxy-1H-indole-4-carbonitrile is a chemical compound . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .

Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been extensively explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .Physical and Chemical Properties Analysis

This compound is a white to off-white shiny crystalline powder . Its molecular weight is 158.16 .Applications De Recherche Scientifique

Médecine : Applications antivirales

Les dérivés de 6-Hydroxy-1H-indole-4-carbonitrile se sont avérés prometteurs comme agents antiviraux. Par exemple, certains dérivés de l'indole ont été rapportés comme présentant une activité inhibitrice contre le virus de la grippe A, un composé présentant une valeur IC50 de 7,53 µmol/L et un indice de sélectivité élevé . Cela suggère un potentiel pour le développement de nouveaux médicaments antiviraux qui pourraient être efficaces pour traiter ou prévenir les épidémies de grippe.

Agriculture : Régulation de la croissance des plantes

Les composés indoliques, y compris les dérivés de this compound, jouent un rôle important en biologie végétale en tant que régulateurs de croissance. L'acide indole-3-acétique, par exemple, est une hormone végétale dérivée de la dégradation du tryptophane et est essentielle à la croissance et au développement des plantes . La recherche dans ce domaine pourrait conduire à une productivité agricole accrue grâce à la synthèse de nouveaux composés favorisant la croissance.

Science des matériaux : Synthèse chimique

En science des matériaux, le this compound sert de réactif dans divers processus de synthèse chimique. Il a été utilisé dans la préparation stéréosélective de γ-lactones et dans des réactions de borylation catalysées par l'iridium . Ces réactions sont cruciales pour créer des molécules complexes qui pourraient avoir des applications dans le développement de nouveaux matériaux ou de capteurs chimiques.

Sciences de l'environnement : Atténuation de la pollution

Les dérivés de l'indole sont explorés pour leur utilisation potentielle en sciences de l'environnement, en particulier dans l'atténuation de la pollution. Les propriétés biochimiques de ces composés pourraient être exploitées pour développer des traitements qui réduisent l'impact des polluants sur les écosystèmes . Des recherches supplémentaires pourraient permettre de découvrir des moyens d'utiliser ces composés dans les processus de biorémediation.

Biochimie : Inhibition enzymatique

En biochimie, les dérivés de this compound ont été étudiés comme inhibiteurs enzymatiques. Ils ont montré un potentiel comme inhibiteurs de la tryptophane dioxygénase, ce qui pourrait avoir des implications dans le traitement du cancer car cette enzyme est impliquée dans la réponse immunitaire de l'organisme aux cellules cancéreuses . Cette ligne de recherche est cruciale pour le développement de nouvelles stratégies thérapeutiques.

Pharmacologie : Développement de médicaments

L'activité pharmacologique des dérivés de l'indole, y compris ceux liés au this compound, est un domaine d'étude riche. Ces composés ont été associés à un large éventail d'activités biologiques, telles que des effets anti-inflammatoires, anticancéreux et analgésiques . La compréhension de ces activités peut conduire au développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.

Orientations Futures

Indole derivatives have been extensively explored for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration of 6-Hydroxy-1H-indole-4-carbonitrile in drug development.

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of Action

The interaction of indole derivatives with their targets often results in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and significantly impact their bioavailability. These properties are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death in harmful cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

6-hydroxy-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-3-7(12)4-9-8(6)1-2-11-9/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRMXTVWCXBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694619 | |

| Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-53-6 | |

| Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

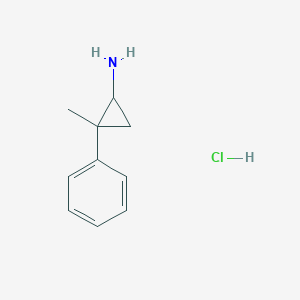

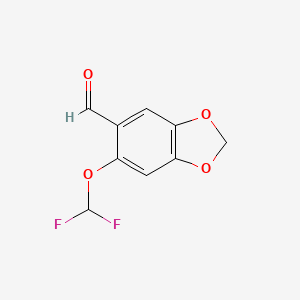

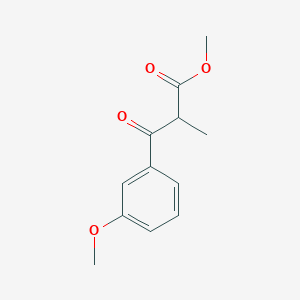

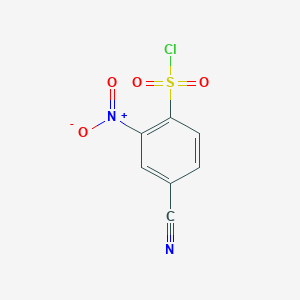

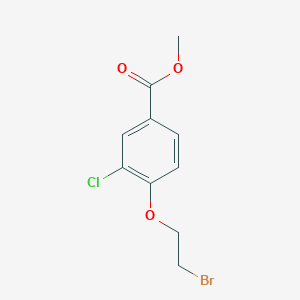

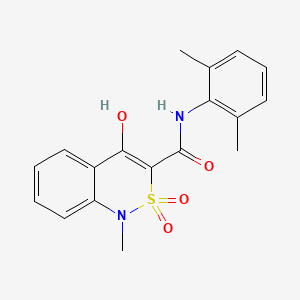

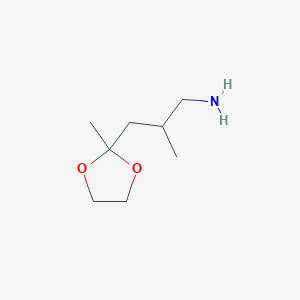

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)

![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)